2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H6Cl2N2S. It is known for its unique structure, which combines a thieno ring with a pyrimidine ring, and is often used in various fields of scientific research due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with phenylthiourea under specific conditions. One common method includes heating the reactants in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the thieno or pyrimidine rings .
Scientific Research Applications
2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
- 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine-4-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,4-dichloro-6-phenylthieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-10-8-6-9(7-4-2-1-3-5-7)17-11(8)16-12(14)15-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNSDHURESPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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